N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide
Description
N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide (CAS: 1809289-04-0) is a symmetric oxalamide derivative with the molecular formula C28H24N2O2 and a molecular weight of 420.50 g/mol. Structurally, it consists of two 5-methyl-[1,1'-biphenyl]-2-yl groups attached to an oxalamide core. The compound is stored under inert conditions (2–8°C, dark, argon atmosphere) due to its sensitivity to light and moisture .
Properties
IUPAC Name |
N,N'-bis(4-methyl-2-phenylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c1-19-13-15-25(23(17-19)21-9-5-3-6-10-21)29-27(31)28(32)30-26-16-14-20(2)18-24(26)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBMNZDCGMBPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-[1,1’-biphenyl]-2-amine and oxalyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the biphenyl rings.
Scientific Research Applications
Chemistry
In chemistry, N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamide derivatives exhibit diverse properties depending on their substituents. Below is a systematic comparison of N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide with structurally related compounds.
Structural and Electronic Effects
Key Observations :
- Steric Effects : The biphenyl groups in the target compound introduce greater steric hindrance compared to smaller substituents like nitrophenyl or benzoylphenyl. This reduces rotational freedom but enhances π-stacking in solid states .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, fluorine) lower electron density at the amide nitrogen, weakening intramolecular hydrogen bonds (HBs). In contrast, methyl and biphenyl groups are electron-neutral, preserving HB strength .
Hydrogen Bonding and Thermodynamic Properties
Thermodynamic parameters (ΔH°, ΔS°) during solvation reveal differences in hydrogen-bonding schemes:
Key Findings :
- Cooperativity : The benzoylphenyl derivative exhibits stronger three-centered HBs (ΔH° = +48.9 kJ/mol) due to resonance-assisted stabilization, unlike the target compound, where steric bulk may limit HB formation .
- Solvation Effects : Nitrophenyl derivatives show lower ΔH° and ΔS° values, indicating weaker solvent interactions compared to benzoylphenyl analogs .
Biological Activity
N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C28H24N2O2
- Molecular Weight : 420.50 g/mol
- CAS Number : 1809289-04-0
The compound features a biphenyl moiety that enhances hydrophobic interactions and an oxalamide core that facilitates hydrogen bonding with biological targets. This dual functionality is crucial for its interactions with various biomolecules.
This compound exhibits diverse biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, impacting various metabolic pathways.
- Receptor Interactions : It interacts with specific receptors, modulating signaling pathways that could lead to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines:
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation. Further investigations into its structure-activity relationship (SAR) suggest that modifications to the biphenyl groups can enhance its potency.
Antimicrobial Activity
Preliminary tests indicate that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth.
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers evaluated the cytotoxicity of this compound on multiple cancer cell lines. The results demonstrated significant inhibition of cell viability, particularly in HeLa and A549 cells, with IC50 values indicating strong potential for further development as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. The study revealed that this compound interacts with topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells. This suggests a dual mechanism involving both enzymatic inhibition and direct DNA interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
